Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Description
This compound features a β-alaninate backbone with dual substituents: a 5-(acetylamino)-2-methoxyphenyl group and a 3-methoxy-3-oxopropyl moiety.
Properties
IUPAC Name |
methyl 3-(5-acetamido-2-methoxy-N-(3-methoxy-3-oxopropyl)anilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(9-7-16(21)24-3)10-8-17(22)25-4/h5-6,11H,7-10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDTGBUGMAAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211123 | |
| Record name | Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62072-82-6 | |
| Record name | N-[5-(Acetylamino)-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62072-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062072826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-[5-(acetylamino)-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS Number: 62072-82-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O6 |
| Molecular Weight | 352.387 g/mol |
| InChI Key | XUBDTGBUGMAAHD-UHFFFAOYSA-N |
| LogP | 1.26 |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product through acylation and amidation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa, revealing promising results with MIC values comparable to standard antibiotics .
The mechanism of action is believed to involve the interaction of the compound with specific molecular targets within microbial cells. The acetylamino group can participate in hydrogen bonding, while the methoxyphenyl group enhances hydrophobic interactions, potentially modulating enzyme activities or receptor functions.
Case Studies
-
Study on Antibacterial Efficacy :
- A study focused on evaluating the antibacterial efficacy of this compound against clinical strains showed that it effectively inhibited bacterial growth, demonstrating its potential as an alternative therapeutic agent in treating bacterial infections.
- Cytotoxicity Assessment :
Research Findings
Recent research has focused on the compound's pharmacokinetic properties and its potential as a lead compound in drug development. The following table summarizes key findings from various studies:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
Key Observations:
- Lipophilicity: The target compound’s LogP (~3.1) is comparable to its azo derivative (61355-92-8, LogP 3.13) but lower than halogenated analogs (e.g., 86888-15-5, LogP ~4.5). Methoxy and ester groups enhance solubility relative to nitro/halogen substituents.
- Stability: The absence of reactive azo or halogen groups in the target compound suggests greater metabolic stability compared to 86888-15-5 and 61355-92-6. Ester groups may hydrolyze under acidic/basic conditions, a property shared with 105-71-5 .
Structural and Functional Comparisons
Aromatic vs. Aliphatic Substituents
- Target Compound vs. 61355-92-8: Both contain aromatic phenyl groups, but the azo group in 61355-92-8 introduces conjugation, altering UV-Vis absorption (critical for dye applications).
- Target Compound vs. 105-71-5: The simpler aliphatic structure of 105-71-5 lacks aromaticity, reducing planarity and limiting applications in dye chemistry or protein binding .
Halogenated Analogs
- However, these groups may also confer genotoxicity or environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
